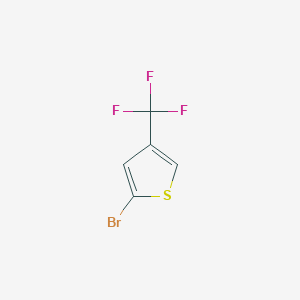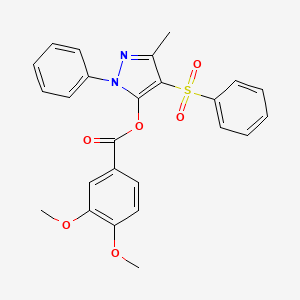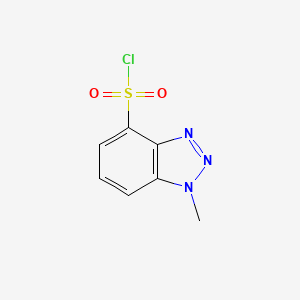
(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound, known as (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone, is a synthetic chemical with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound's unique structure features a piperidine moiety linked to a chloropyridine and a pyrazole derivative, which may confer distinctive properties and functionalities.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone typically involves multiple steps. A general approach might include:
Synthesis of the 3-chloropyridin-2-yl precursor.
Formation of the piperidin-1-yl intermediate.
Coupling of the 3-chloropyridin-2-yl precursor with the piperidin-1-yl intermediate.
Introduction of the pyrazole moiety under suitable conditions to complete the structure.
Industrial production methods: Industrial methods for the production of this compound would involve optimization of each synthetic step for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: : Under specific conditions, the compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: : The compound could be reduced using appropriate reducing agents, affecting its functional groups.
Substitution: : Nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive sites on the pyridine and pyrazole rings.
Common reagents and conditions: Common reagents for these reactions might include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and various nucleophiles or electrophiles for substitution reactions.
Major products formed: Products of these reactions would vary based on the specific conditions and reagents used but might include a range of modified derivatives with different functional groups introduced or altered.
Scientific Research Applications
The compound has shown potential across several domains:
Chemistry: : Its unique structure makes it a candidate for studies in organic synthesis and reaction mechanisms.
Biology: : It could be investigated for its interactions with biological macromolecules, potentially acting as a ligand or inhibitor.
Medicine: : Preliminary research might explore its efficacy and safety as a therapeutic agent, depending on its biochemical activity.
Industry: : In industrial settings, the compound may serve as a precursor for more complex molecules or materials with specialized functions.
Mechanism of Action
The mechanism by which the compound exerts its effects:
The molecular structure suggests potential interactions with various biological targets, such as enzymes or receptors.
Molecular targets and pathways: The specific pathways would depend on the functional groups and overall conformation of the compound. It may bind to active sites or allosteric sites of enzymes, influencing their activity.
Comparison with Similar Compounds
While (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone has a distinct structure, similar compounds might include:
Piperidine derivatives with different substituents.
Pyrazole-based compounds used in various applications.
Chloropyridine-containing molecules with varying functionalities.
Uniqueness: The combination of a 3-chloropyridin-2-yl group with a piperidin-1-yl moiety and a pyrazole derivative sets this compound apart, potentially offering unique reactivity and interactions.
Whether or not this compound meets the potential we think it could have will be discovered as researchers and industries put it to use. Either way, its multifaceted potential and unique chemistry make it a fascinating subject for further study.
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-15-18(14-24-26(15)16-6-3-2-4-7-16)21(27)25-12-9-17(10-13-25)28-20-19(22)8-5-11-23-20/h2-8,11,14,17H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMGZAOSXNLLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2521036.png)
![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B2521037.png)
![2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2521038.png)


![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2521044.png)

![5-bromo-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2521047.png)


![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2521053.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate](/img/structure/B2521057.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one](/img/structure/B2521059.png)
